Mito-CCY
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Overview
Description
Mitochondria-targeted cryptocyanine-based compound, commonly referred to as Mito-CCY, is a novel photothermal agent designed for targeted cancer phototherapy. This compound is specifically engineered to localize within mitochondria, enhancing the efficiency of photothermal therapy by maximizing the conversion of light into heat, thereby inducing cellular apoptosis in cancer cells .
Preparation Methods
The synthesis of Mito-CCY involves the chemical conjugation of cryptocyanine with two triphenylphosphonium moieties. The synthetic route includes several steps:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as bromomethylation and formamidation.
Chemical Reactions Analysis
Mito-CCY undergoes several types of chemical reactions:
Photothermal Conversion: Upon exposure to near-infrared light, this compound efficiently converts light into heat, raising the temperature of the surrounding environment.
Reactive Oxygen Species Generation: The photothermal effect induces the production of reactive oxygen species (ROS), which interfere with mitochondrial function and trigger apoptosis.
Scientific Research Applications
Mito-CCY has several applications in scientific research:
Cancer Phototherapy: It is primarily used in photothermal therapy for cancer treatment, where it targets mitochondria to induce cell death in cancer cells.
Mitochondrial Studies: Due to its specific localization in mitochondria, this compound is also used in studies related to mitochondrial function and oxidative stress.
Mechanism of Action
The mechanism of action of Mito-CCY involves its localization within mitochondria, where it absorbs near-infrared light and converts it into heat. This localized heating effect disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
Mito-CCY is unique compared to other photothermal agents due to its specific targeting of mitochondria. Similar compounds include:
Triphenylphosphonium-based Mitocans: These compounds also target mitochondria but may differ in their photothermal conversion efficiency and cytotoxicity.
Other Cryptocyanine-based Probes: These probes may lack the specific mitochondrial targeting moiety, resulting in lower efficiency in photothermal therapy.
Properties
Molecular Formula |
C77H67Br3N4O2P2 |
---|---|
Molecular Weight |
1382.0 g/mol |
IUPAC Name |
triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium;tribromide |
InChI |
InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |
InChI Key |
LOAIRUIRDMSFBC-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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